

An In-depth Technical Guide to 2-Methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-methoxy-6-methylnicotinonitrile**

Cat. No.: **B1352284**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methoxy-6-methylnicotinonitrile**, a substituted pyridine derivative of interest in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While the broader class of nicotinonitriles exhibits a wide range of biological activities, specific pharmacological studies on this particular compound are not extensively available in the current body of scientific literature.

Core Concepts: Physicochemical Properties

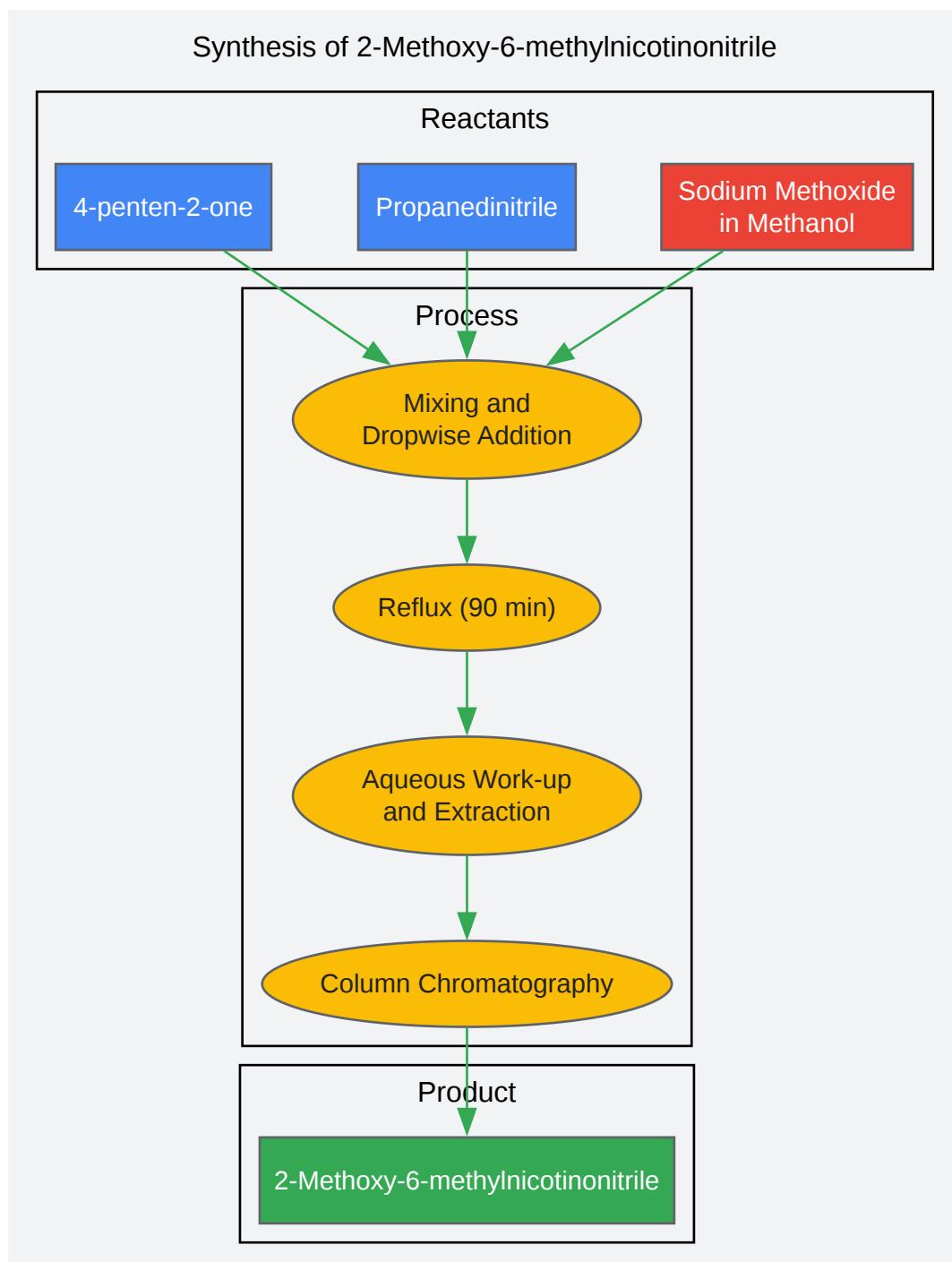
2-Methoxy-6-methylnicotinonitrile, also known as 2-methoxy-6-methylpyridine-3-carbonitrile, is a small molecule with the chemical formula C₈H₈N₂O. Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The presence of these functional groups imparts specific electronic and steric properties that can influence its chemical reactivity and potential biological interactions.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	ChemScene[1]
Molecular Weight	148.16 g/mol	ChemScene[1]
CAS Number	72918-03-7	ChemScene[1]
Melting Point	82-83 °C	[Victory et al., 1993]
Topological Polar Surface Area (TPSA)	45.91 Å ²	ChemScene[1]
Predicted LogP	1.2703	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Synthesis of 2-Methoxy-6-methylnicotinonitrile

A straightforward and efficient one-step synthesis of **2-methoxy-6-methylnicotinonitrile** has been reported. The reaction involves the condensation of an appropriate enone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.

Experimental Protocol: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles


The following protocol is adapted from the work of Victory et al. (1993):

- Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5 °C.
- Addition of Propanedinitrile: Propanedinitrile, dissolved in methanol, is added to the freshly prepared sodium methoxide solution. The mixture is stirred for a brief period.
- Addition of the Carbonyl Compound: The corresponding α,β-unsaturated ketone (in this case, 4-penten-2-one) dissolved in methanol is added dropwise to the reaction mixture over a period of 2 hours.

- Reaction: The reaction mixture is refluxed for 90 minutes.
- Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and extracted with dichloromethane.
- Purification: The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is then purified by preparative column chromatography using a mixture of dichloromethane and hexane as the eluent.

Using this method, 2-methoxy-6-methylpyridine-3-carbonitrile was obtained with a yield of 15%.

Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-methoxy-6-methylnicotinonitrile**.

Spectroscopic Data

While the literature indicates that the spectroscopic data for **2-methoxy-6-methylnicotinonitrile** are in agreement with the expected structure, specific, detailed experimental spectra are not readily available in peer-reviewed publications. The following tables summarize the expected and reported data.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	s	3H	-CH ₃
~4.0	s	3H	-OCH ₃
~6.8	d	1H	Pyridine H-5
~7.9	d	1H	Pyridine H-4

Note: Predicted values based on typical chemical shifts for similar structures.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~24	-CH ₃
~54	-OCH ₃
~92	Pyridine C-3
~116	-CN
~118	Pyridine C-5
~141	Pyridine C-4
~160	Pyridine C-6
~163	Pyridine C-2

Note: Predicted values based on typical chemical shifts for similar structures.

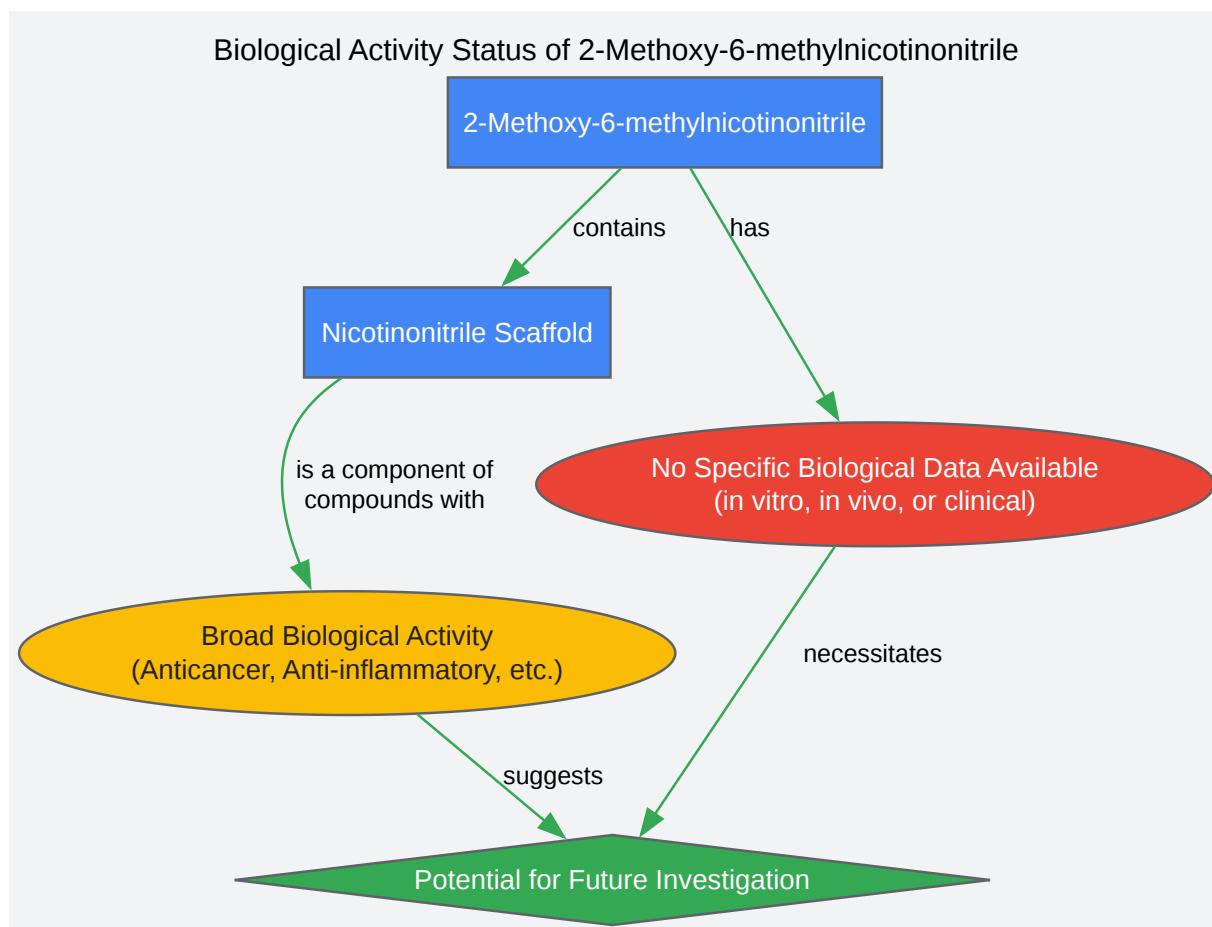
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2220	C≡N stretch
~1590, 1560, 1470	C=C and C≡N stretching (pyridine ring)
~1250	C-O stretch (asymmetric)
~1030	C-O stretch (symmetric)

Note: Predicted values based on typical vibrational frequencies.

Mass Spectrometry (MS)

m/z	Assignment
148	[M] ⁺
147	[M-H] ⁺
133	[M-CH ₃] ⁺
119	[M-C ₂ H ₃] ⁺ or [M-CHO] ⁺
105	[M-CH ₃ CO] ⁺


Note: Predicted fragmentation pattern based on the structure.

Biological Activity

The nicotinonitrile scaffold is a common feature in many biologically active compounds and approved drugs. Derivatives of nicotinonitrile have been reported to possess a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

However, a thorough review of the scientific literature reveals a lack of specific biological studies conducted on **2-methoxy-6-methylnicotinonitrile**. While its structural similarity to other biologically active nicotinonitriles suggests potential for pharmacological activity, there are currently no published *in vitro* or *in vivo* studies to confirm this. Consequently, no signaling pathways or specific molecular targets have been identified for this compound.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical relationship of biological data for **2-methoxy-6-methylnicotinonitrile**.

Conclusion

2-Methoxy-6-methylnicotinonitrile is a readily synthesizable nicotinonitrile derivative. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a summary of its expected spectroscopic data. While the broader class of nicotinonitriles is of significant interest to the pharmaceutical industry, this specific compound remains largely unexplored from a pharmacological perspective. The information presented here serves as a foundational resource for researchers who may wish to investigate the potential applications of **2-methoxy-6-methylnicotinonitrile** in drug discovery and development. Further research is

warranted to elucidate its biological activity profile and to determine if it shares the therapeutic potential of other members of the nicotinonitrile family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-6-methylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352284#2-methoxy-6-methylnicotinonitrile-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

